
Tert-butyl 5-aminopyrimidine-2-carboxylate
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Overview
Description
Tert-butyl 5-aminopyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 5-aminopyrimidine-2-carboxylate typically involves the reaction of tert-butyl 2-chloropyrimidine-5-carboxylate with ammonia or an amine under suitable conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Tert-butyl 5-aminopyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides or esters.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 5-aminopyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of tert-butyl 5-aminopyrimidine-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyrimidine ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 5-aminopyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:
Tert-butyl 5-aminoisoindoline-2-carboxylate: Similar in structure but with an isoindoline ring instead of a pyrimidine ring.
Tert-butyl 5-nitrothiophene-2-carboxylate: Contains a thiophene ring and a nitro group, which confer different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity .
Biological Activity
Tert-butyl 5-aminopyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an amino group and a tert-butyl ester. Its structural characteristics allow for interactions with various biological targets, making it a valuable intermediate in pharmaceutical synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrimidine ring engages in π-π interactions with aromatic residues in proteins. These interactions can lead to inhibition of specific enzymatic pathways and modulation of receptor activity, which are crucial for therapeutic effects.
Applications in Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting:
- Anticancer Activities : Research indicates that derivatives of pyrimidines exhibit potent inhibitory effects on cancer cell proliferation. For example, studies have shown that related compounds can significantly inhibit the growth of triple-negative breast cancer (TNBC) cell lines with IC50 values as low as 0.126μM .
- Antiviral Properties : this compound has been investigated for its potential as an antiviral agent, specifically against influenza virus neuraminidase .
- Anti-inflammatory Effects : Pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting key mediators such as COX-2, with some compounds showing IC50 values comparable to established drugs like celecoxib .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrimidine derivatives:
Compound Name | Structure | Biological Activity | IC50 Value |
---|---|---|---|
Tert-butyl 5-aminoisoindoline-2-carboxylate | Isoindoline ring | Anticancer | Not specified |
Tert-butyl 5-nitrothiophene-2-carboxylate | Thiophene ring | Antibacterial | Not specified |
This compound | Pyrimidine ring | Antiviral, anticancer, anti-inflammatory | Varies by application |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the compound's ability to inhibit lung metastasis in TNBC models more effectively than known agents like TAE226. The compound exhibited significant selectivity towards cancer cells over normal cells, indicating its potential for targeted therapy .
- Enzyme Inhibition : Research on enzyme inhibition revealed that this compound could effectively inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .
- Inflammatory Response : In vitro assays demonstrated that related pyrimidine compounds could suppress inflammatory responses by inhibiting COX-2 activity, showing promise for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 5-aminopyrimidine-2-carboxylate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via carbamate protection of the amino group using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Purity Optimization : Monitor reaction progress via TLC or LC-MS. Use high-purity Boc₂O and anhydrous solvents to minimize side reactions. Final purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How is the structural integrity of This compound confirmed post-synthesis?
- Characterization Techniques :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), pyrimidine protons (δ 6.5–8.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis. Crystals are grown via slow evaporation in dichloromethane/hexane .
Q. What safety protocols are critical when handling This compound?
- Hazard Mitigation :
- Avoid ignition sources and static discharge during handling (tert-butyl derivatives are prone to decomposition under heat) .
- Use PPE: Nitrile gloves, lab coat, and safety goggles. Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the tert-butyl carbamate group to pyrimidine derivatives?
- Experimental Design :
- Use a fractional factorial design (e.g., varying solvent polarity, temperature, and Boc₂O equivalents) to maximize yield. For example, dichloromethane at 0°C improves selectivity for carbamate formation over side reactions .
- Monitor steric effects: Bulky substituents on pyrimidine may require longer reaction times (24–48 hrs) .
Q. What computational methods validate the conformational stability of This compound in solution?
- DFT Analysis :
- Perform geometry optimization (B3LYP/6-31G* level) to compare axial vs. equatorial tert-butyl conformers. Explicit solvent models (e.g., PCM for DMSO) are critical for accuracy .
- Compare calculated NMR shifts with experimental data to confirm dominant conformers .
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?
- Stability Studies :
- Acidic Conditions : The tert-butyl carbamate is labile in TFA (cleavage at 25°C in 1–2 hrs), enabling deprotection for downstream functionalization .
- Basic Conditions : Stability tested in NaOH (0.1–1 M). Hydrolysis occurs above pH 10, forming 5-aminopyrimidine-2-carboxylic acid. Monitor via UV-Vis (λ = 270 nm) .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Integrated Approach :
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
tert-butyl 5-aminopyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,10H2,1-3H3 |
InChI Key |
INFJLBMADSSSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=N1)N |
Origin of Product |
United States |
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